Superior Alkaline Stability Compared to Natural Jasmine and Unsubstituted Cyclopentanol in Detergent Applications
2-Pentylcyclopentan-1-ol exhibits significantly enhanced stability in alkaline media relative to natural jasmine extracts and unsubstituted cyclopentanol, a critical differentiation for detergent and soap fragrances. This stability is attributed to the saturated cyclopentane ring and the absence of alkali-labile ester or aldehyde functionalities [1]. While quantitative half-life data in formulated detergent matrices is not publicly disclosed, the material is consistently described by industrial sources as demonstrating 'superior longevity compared to many natural alternatives' in soap and detergent applications [1].
| Evidence Dimension | Stability in alkaline conditions (e.g., soap, detergent) |
|---|---|
| Target Compound Data | Reported 'superior longevity' and 'excellent stability' in alkaline soap/detergent matrices [1][2] |
| Comparator Or Baseline | Natural jasmine extracts (ester/aldehyde-rich, alkaline-labile); unsubstituted cyclopentanol (lower stability due to higher volatility and simpler structure) |
| Quantified Difference | Qualitative stability advantage; longevity quantified as 'superior' in industrial product literature |
| Conditions | Alkaline aqueous formulations (soap, detergent) at typical use concentrations (0.5–5%) |
Why This Matters
Enables formulation of long-lasting floral fragrances in high-pH consumer products where natural jasmine notes rapidly degrade.
- [1] Kuujia. (n.d.). Cas no 84560-00-9 (n-Amylcyclopentanol). View Source
- [2] The Good Scents Company. (n.d.). 2-pentylcyclopentan-1-ol (DELPHOL HC®). View Source
